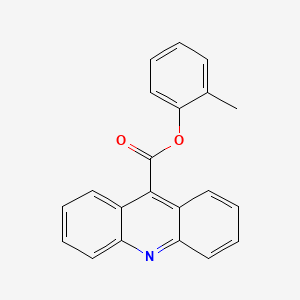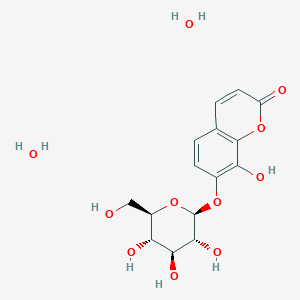
8-Hydroxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hydroxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one dihydrate is a complex organic compound that belongs to the class of flavonoids. It is known for its various biological activities and is often studied for its potential therapeutic applications. This compound is characterized by its unique structure, which includes a chromen-2-one core and a glycosidic linkage to a tetrahydro-2H-pyran ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one dihydrate typically involves multiple steps. One common approach is the glycosylation of a chromen-2-one derivative with a suitably protected sugar moiety. The reaction conditions often include the use of acid catalysts and protective groups to ensure selective glycosylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions, followed by purification steps such as crystallization or chromatography. The use of biocatalysts or enzymatic methods can also be explored to achieve higher yields and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
科学研究应用
Chemistry: Used as a model compound for studying glycosylation reactions and the behavior of flavonoids.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can modulate enzyme activities, inhibit oxidative stress, and interact with cellular signaling pathways. The specific molecular targets may include enzymes involved in inflammation, cancer cell proliferation, and microbial growth.
相似化合物的比较
Similar Compounds
Diosmetin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Luteolin: Another flavonoid known for its anticancer and anti-inflammatory effects.
Quercetin: A well-studied flavonoid with a wide range of biological activities.
Uniqueness
8-Hydroxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one dihydrate is unique due to its specific glycosidic linkage and the presence of multiple hydroxyl groups, which contribute to its distinct biological activities and potential therapeutic applications.
属性
分子式 |
C15H20O11 |
|---|---|
分子量 |
376.31 g/mol |
IUPAC 名称 |
8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;dihydrate |
InChI |
InChI=1S/C15H16O9.2H2O/c16-5-8-10(18)12(20)13(21)15(23-8)22-7-3-1-6-2-4-9(17)24-14(6)11(7)19;;/h1-4,8,10,12-13,15-16,18-21H,5H2;2*1H2/t8-,10-,12+,13-,15-;;/m1../s1 |
InChI 键 |
YYYNCQHRVSUYJO-XXCTZJGPSA-N |
手性 SMILES |
C1=CC(=C(C2=C1C=CC(=O)O2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.O.O |
规范 SMILES |
C1=CC(=C(C2=C1C=CC(=O)O2)O)OC3C(C(C(C(O3)CO)O)O)O.O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B15216901.png)
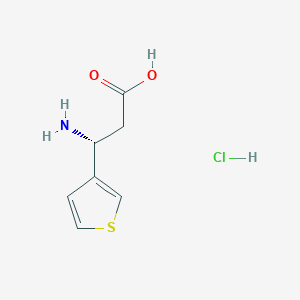
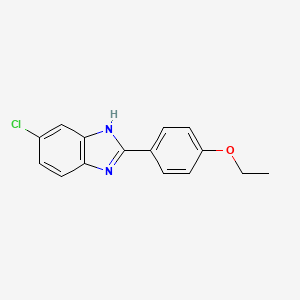
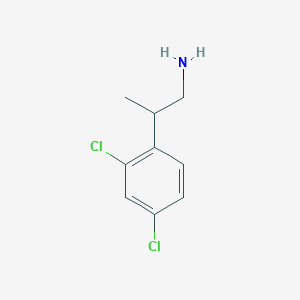
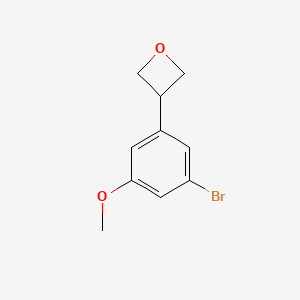
![Dimethyl bicyclo[1.1.0]butane-1,3-dicarboxylate](/img/structure/B15216937.png)
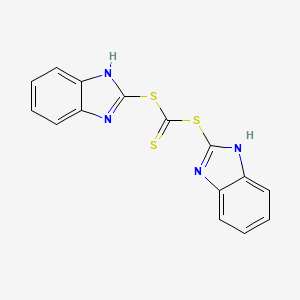

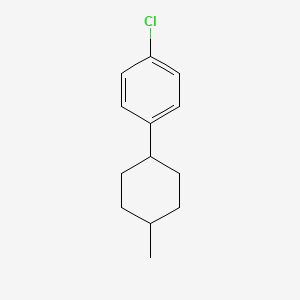
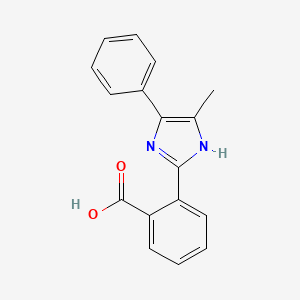
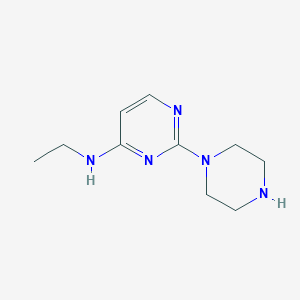
![(S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B15216978.png)

